3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid
Description
3-{[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid (CAS: Not explicitly provided; see ZX-AC008368 in ) is a heterocyclic carboxylic acid derivative featuring a pyrazole core substituted with methyl groups at the 1- and 3-positions. The compound includes a methylsulfanyl linker connecting the pyrazole ring to a propanoic acid moiety. Its molecular formula is C₉H₁₄N₂O₂S, with a molecular weight of 214.287 g/mol . It is stored at +4°C and is typically available in stock for laboratory use .
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
3-[(2,5-dimethylpyrazol-3-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C9H14N2O2S/c1-7-5-8(11(2)10-7)6-14-4-3-9(12)13/h5H,3-4,6H2,1-2H3,(H,12,13) |
InChI Key |
UJJJQKXUPJPAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CSCCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable sulfanylating agent reacts with the pyrazole derivative.
Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the sulfanylated pyrazole with a propanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the pyrazole ring or the sulfanyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified pyrazole derivatives.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Propanoic Acid Derivatives
3-[(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanylpropanoic acid (CAS 1170425-67-8)
- Structure : Differs by replacing the 1-methyl group on the pyrazole with an ethyl group.
- Formula : C₁₀H₁₆N₂O₂S; MW : 228.31 g/mol .
3-{[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylsulfanyl}propanoic acid (ZX-AC008369)
- Structure : Features a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole.
- Formula : C₁₀H₁₃F₃N₂O₂S; MW : 282.28 g/mol .
- Impact of Substitution : The electron-withdrawing -CF₃ group may alter electronic distribution, affecting reactivity and binding to biological targets.
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1001518-85-9)
- Structure : Incorporates bromine at the 4-position and -CF₃ at the 3-position of the pyrazole.
Non-Pyrazole Propanoic Acid Derivatives
a. Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3 in )
- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1). 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3).
- Bioactivity : Demonstrated selective antimicrobial activity against Escherichia coli and Staphylococcus aureus .
- Comparison: Unlike pyrazole derivatives, these compounds lack heterocyclic rings but share the propanoic acid backbone. Their activity highlights the role of chlorine substituents in enhancing antimicrobial potency.
b. 3-(Methylthio)propanoic Acid Esters ()
- Examples: 3-(Methylthio)propanoic acid methyl ester (CAS Not provided). 3-(Methylthio)propanoic acid ethyl ester (CAS Not provided).
- Role: Volatile flavor compounds in pineapples, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple .
- Comparison : The ester forms lack the pyrazole ring and are smaller molecules, making them more volatile and suited for flavor applications versus pharmaceutical use.
Research Findings and Structure-Activity Relationships (SAR)
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound (ZX-AC008368) | C₉H₁₄N₂O₂S | 214.287 | 1,3-dimethylpyrazole, methylsulfanyl |
| 3-[(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanylpropanoic acid | C₁₀H₁₆N₂O₂S | 228.31 | 1-ethyl, 3-methylpyrazole |
| ZX-AC008369 | C₁₀H₁₃F₃N₂O₂S | 282.28 | 1-ethyl, 3-CF₃ pyrazole |
| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | C₉H₈Cl₂O₃ | 235.07 | Dichlorophenyl, hydroxy |
Table 2: Bioactivity Comparison
Biological Activity
3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid (CAS Number: 1169974-03-1) is a compound with potential biological significance due to its structural features, particularly the pyrazole moiety. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This article reviews the biological activity of this compound and its implications in pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₄N₂O₂S
- Molecular Weight : 214.29 g/mol
- Physical Form : Solid
- Melting Point : Not available
The compound features a pyrazole ring, which is a common structural motif in many biologically active compounds. The presence of the sulfanyl group further enhances its chemical reactivity and potential biological interactions.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid have shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively documented. In vitro studies have shown that various pyrazole compounds exhibit activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The structure of 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid suggests it may possess similar antimicrobial effects due to its reactive sulfanyl group .
Antitumor Activity
Recent investigations into the anticancer potential of pyrazole derivatives have revealed promising results. Compounds with similar structures have been tested against various cancer cell lines, showing significant cytotoxic effects. For example, some derivatives inhibited cancer cell proliferation by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation .
Case Study 1: Anti-inflammatory Effects
In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that certain compounds exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .
Case Study 2: Antimicrobial Efficacy
Burguete et al. evaluated the antimicrobial activity of various pyrazole derivatives against Mycobacterium tuberculosis and other bacterial strains. The study highlighted that specific compounds showed up to 98% inhibition against MTB at low concentrations, suggesting that 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid could be explored for similar applications .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
